7-Methoxy-2-methyl-1H-quinazolin-4-one is a heterocyclic compound characterized by the molecular formula . It belongs to the quinazolinone family, which is known for its extensive biological activities and applications in medicinal chemistry, particularly in drug development. This compound has been of interest due to its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
7-Methoxy-2-methyl-1H-quinazolin-4-one is classified under:
The synthesis of 7-Methoxy-2-methyl-1H-quinazolin-4-one typically involves cyclization reactions. A common method includes the reaction of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with methoxyamine under reflux conditions, which promotes the formation of the desired quinazolinone structure.
Key steps in the synthesis may include:
The molecular structure of 7-Methoxy-2-methyl-1H-quinazolin-4-one features:
Key structural data include:
7-Methoxy-2-methyl-1H-quinazolin-4-one can undergo several chemical transformations:
Common reagents and conditions include:
The mechanism of action of 7-Methoxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain tyrosine kinases that are crucial in signaling pathways related to cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key properties include:
Additional data such as boiling point, density, and specific heat capacity may vary based on purity and specific synthesis methods used.
7-Methoxy-2-methyl-1H-quinazolin-4-one has several scientific applications:
Quinazolinone derivatives trace their origins to 1869, when Griess synthesized the first quinazoline derivative via anthranilic acid condensation. Gabriel and Colman expanded this work in 1903 by systematically characterizing quinazolinone properties [3] . The scaffold gained prominence with the isolation of febrifugine from Dichroa febrifuga, demonstrating potent antimalarial activity and validating quinazolinones as biologically relevant pharmacophores . Modern drug discovery leverages this heritage, with over 150 naturally occurring quinazoline alkaloids serving as structural blueprints for synthetic analogs . Notable FDA-approved drugs derived from this core include kinase inhibitors (e.g., erlotinib) and antihypertensives (e.g., prazosin), underscoring the scaffold’s versatility in targeting diverse pathologies .
Quinazolin-4(3H)-ones exhibit distinct structural classifications based on substitution patterns and ring oxidation states. The core comprises a bicyclic system featuring a benzene ring fused to a pyrimidin-4(3H)-one moiety [7]. Key structural categories include:
Table 1: Structural Classification of Quinazolin-4(3H)-one Derivatives
Category | Substitution Pattern | Biological Implications |
---|---|---|
2-Substituted | Methyl, amino, or alkyl groups at C2 | Modulates electron distribution and binding affinity to enzymatic targets |
3-Substituted | Aryl or alkyl groups at N3 | Enhances lipophilicity and membrane penetration |
Benzene-ring substituted | Methoxy/chloro at C6, C7, or C8 | Influences steric interactions and target selectivity |
Dioxo systems | Oxo groups at C2 and C4 | Alters tautomeric equilibria and hydrogen-bonding capacity |
Positional modifications profoundly impact bioactivity. For example, C2 methylation increases metabolic stability, while C7 methoxylation (as in 7-Methoxy-2-methyl-1H-quinazolin-4-one) enhances DNA intercalation potential .
This compound exemplifies a "privileged scaffold" due to its balanced physicochemical properties and target versatility. The 7-methoxy group augments electron donation, facilitating π-stacking in enzyme active sites, while the 2-methyl group optimizes lipophilicity (LogP ≈ 1.1) for cellular uptake [9]. Its molecular framework serves as a precursor for kinase inhibitors (e.g., gefitinib intermediates) and tubulin-binding agents, demonstrating exceptional plasticity in drug design [4]. The compound’s resonance stabilization and tautomeric equilibria further enable predictable regioselective modifications, cementing its role in medicinal chemistry .
Chemical Identity and Molecular Characterization
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7